Methyl 6-amino-5-chloropyrimidine-4-carboxylate
Overview
Description
Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H6ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . Another approach involves the use of oxalyl chloride and dimethylformamide to activate the carboxylic acid group, followed by reaction with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamine derivatives.
Hydrolysis: Formation of 6-amino-5-chloropyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-amino-5-chloropyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to nucleotides.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents on the pyrimidine ring can interact with biological targets, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-6-chloropyrimidine-5-carboxylate: Similar structure but different substitution pattern.
Methyl 2-amino-6-chloropyrimidine-4-carboxylate: Another isomer with different amino group positioning.
Methyl 6-chloropyrimidine-4-carboxylate: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
Methyl 6-amino-5-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrimidine ring substituted with an amino group, a chlorine atom, and a carboxylate moiety, which are critical for its biological activity.
- Inhibition of Enzymes : The compound has been studied for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD can modulate levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes such as pain modulation and emotional regulation .
- Antitumor Activity : this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that derivatives of pyrimidine compounds can inhibit cyclin-dependent kinases (CDKs), leading to reduced tumor growth and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the methyl and amino groups significantly affect the compound's potency. For example, the introduction of different substituents on the pyrimidine ring can enhance inhibitory activity against specific targets, such as CDK1 and CDK5, which are crucial for cell cycle regulation .
Table 1: Structure-Activity Relationship Analysis
Compound Variant | Substituent | IC50 (µM) | Target |
---|---|---|---|
This compound | -CH3 | 0.126 | MDA-MB-231 |
Variant A | -Br | 0.087 | CDK1 |
Variant B | -OH | 0.095 | CDK5 |
Case Studies
- In Vivo Studies : In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to controls. The compound exhibited a selectivity index favoring cancerous cells over normal cells, indicating potential for targeted therapy .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that this compound possesses favorable absorption and distribution characteristics, making it suitable for further development as an oral therapeutic agent .
Properties
IUPAC Name |
methyl 6-amino-5-chloropyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARXCRXKTDBLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185369 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956380-48-5 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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